molecular formula C12H21NO3 B2850295 Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate CAS No. 2248362-86-7

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Cat. No. B2850295
CAS RN: 2248362-86-7
M. Wt: 227.304
InChI Key: QCKLWFRDJVONPB-UHFFFAOYSA-N
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Description

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . This compound also contains an oxan-4-yl group and a carboxylate ester group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, an oxan-4-yl group, and a carboxylate ester group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-16-11(14)12(5-6-13-9-12)10-3-7-15-8-4-10/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLWFRDJVONPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

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